
5-Amino-1,3-dihydroxymethylbenzène
Vue d'ensemble
Description
5-Amino-1,3-dihydroxymethylbenzene, also known as 5-Amino-1,3-dihydroxymethylbenzene, is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-1,3-dihydroxymethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1,3-dihydroxymethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de molécules complexes
5-Amino-1,3-dihydroxymethylbenzène : sert de bloc de construction polyvalent en synthèse organique. Son groupe amine présente une nucléophilie, ce qui lui permet de participer à diverses réactions de fonctionnalisation. Cette propriété est cruciale pour la construction de molécules complexes, notamment les produits pharmaceutiques, les produits agrochimiques et les produits naturels .
Chimie médicinale
En chimie médicinale, ce composé trouve une application étendue comme précurseur de médicaments et de molécules bioactives. Les efforts de recherche ont été axés sur la conception de nouveaux médicaments à base d'amines ciblant des domaines thérapeutiques tels que le cancer, les maladies infectieuses, les troubles neurologiques et les maladies métaboliques .
Science des matériaux
Les propriétés électroniques et optiques uniques de This compound le rendent adapté au développement de polymères, de catalyseurs, de capteurs et de matériaux fonctionnels. Ces applications sont particulièrement pertinentes dans l'électronique organique, le photovoltaïque et les biomatériaux .
Catalyse
Les amines comme This compound jouent un rôle crucial en catalyse. Elles sont utilisées pour concevoir des catalyseurs qui facilitent une variété de réactions chimiques, contribuant à la synthèse de produits chimiques verts et de technologies durables .
Remédiation environnementale
Le potentiel de ce composé en matière de remédiation environnementale est exploré, en particulier dans le domaine de la capture du carbone et du stockage de l'énergie. Sa capacité à former des complexes avec les métaux peut être exploitée pour éliminer les substances toxiques de l'environnement .
Propriétés antioxydantes
Des études ont montré que les dérivés de This compound présentent une activité antioxydante significative. Ceci est mesuré par des tests tels que DPPH et ABTS, indiquant son potentiel dans la prévention des dommages liés au stress oxydatif .
Activité anticancéreuse
Les propriétés cytotoxiques des dérivés de This compound ont été évaluées sur des lignées cellulaires cancéreuses, telles que les cellules HeLa. Certains dérivés ont montré des résultats prometteurs, affichant une meilleure activité que les médicaments standards pour inhiber la croissance des cellules cancéreuses .
Synthèse de composés de haute pureté
Avec un niveau de pureté élevé, This compound est utilisé dans la synthèse de composés de haute pureté pour la recherche et les applications industrielles. Son point de fusion et sa masse molaire bien définis en font un étalon fiable pour les analyses chimiques .
Propriétés
IUPAC Name |
[3-amino-5-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRLJOVKGWVBHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

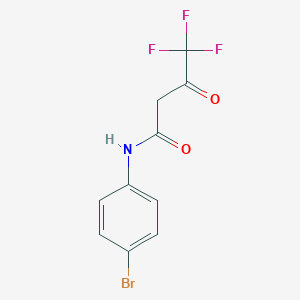
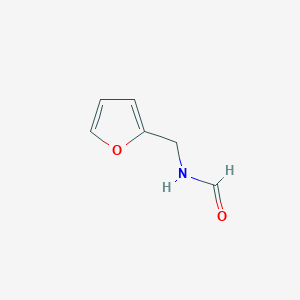
![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)

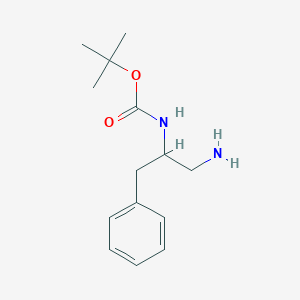
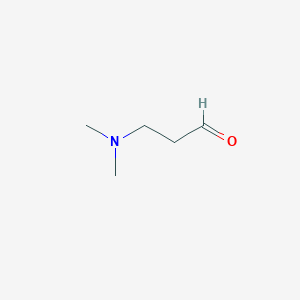
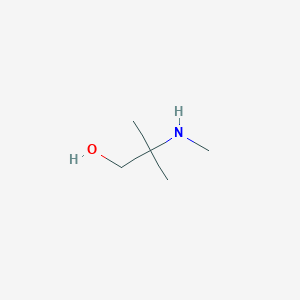
![Benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B36564.png)
![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)




